S1P1 Agonist III

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

S1P1 Agonist III is a specific type of drug candidate that activates S1P1, a member of the sphingosine-1-phosphate (S1P) receptor family. S1P receptors are G protein-coupled receptors (GPCRs) found on various cell types throughout the body and play a crucial role in numerous biological processes [].

Immunomodulation and Autoimmunity

S1P1 is expressed on immune cells, and its activation can influence lymphocyte trafficking and immune responses. Research suggests that S1P1 agonists might have therapeutic potential in autoimmune diseases by regulating the migration and activation of immune cells that contribute to tissue damage []. Studies are investigating the efficacy of S1P1 agonists in models of diseases like multiple sclerosis and inflammatory bowel disease [].

Neuroprotection

S1P1 is present in the nervous system and is involved in various neuroprotective functions, including promoting cell survival and neurite outgrowth []. S1P1 Agonist III could be explored for its potential to protect neurons from damage in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].

Cardiovascular Disorders

S1P1 plays a role in regulating vascular tone and blood pressure. Studies suggest that S1P1 agonists might have potential benefits in cardiovascular disorders like heart failure and pulmonary arterial hypertension by improving blood flow and reducing vascular remodeling [].

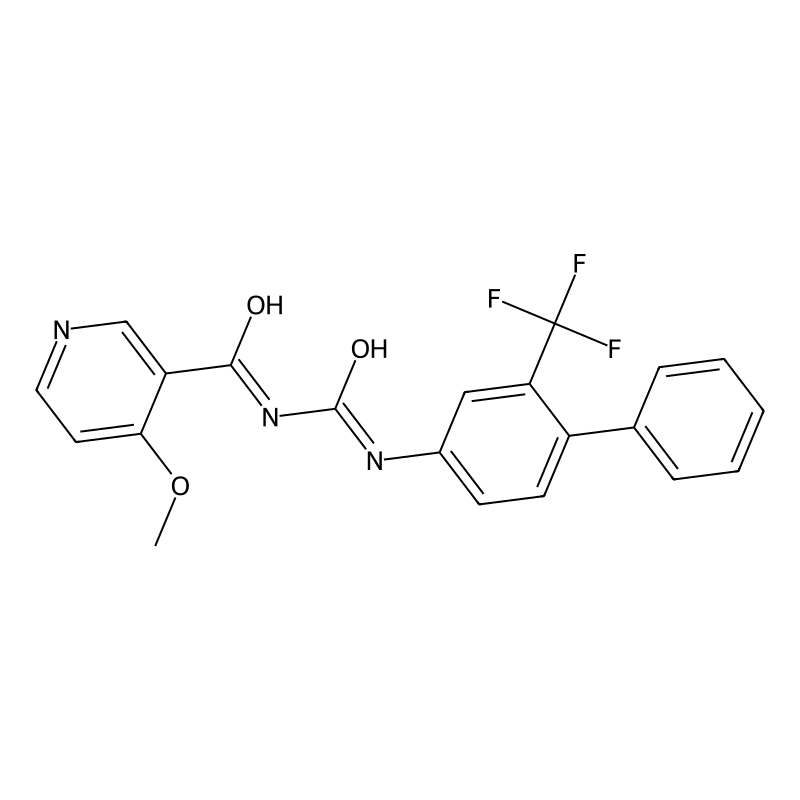

S1P1 Agonist III is a synthetic compound designed to selectively activate the sphingosine-1-phosphate receptor subtype 1 (S1P1). This receptor is part of the G protein-coupled receptor family and plays a significant role in various physiological processes, including immune response modulation, vascular regulation, and neuroprotection. The chemical formula for S1P1 Agonist III is C21H16F3N3O3, with a molecular weight of 415.37. S1P1 Agonist III is characterized by its ability to mimic the natural ligand sphingosine-1-phosphate, making it a valuable tool for research and potential therapeutic applications in diseases such as multiple sclerosis and cardiovascular disorders.

The synthesis of S1P1 Agonist III involves complex multistep organic reactions typical for developing S1P receptor agonists. While specific synthetic pathways for S1P1 Agonist III are proprietary and not publicly disclosed, common reactions include:

- Coupling Reactions: These reactions form bonds between different molecular fragments.

- Cyclizations: This process creates cyclic compounds from linear precursors.

- Functional Group Modifications: Altering specific functional groups to enhance receptor binding affinity and selectivity.

These reactions are crucial for achieving the desired pharmacological properties of the compound .

S1P1 Agonist III exhibits significant biological activity through its interaction with the S1P1 receptor. Activation of this receptor influences lymphocyte trafficking, which is critical in autoimmune diseases where aberrant immune responses occur. Studies indicate that S1P1 agonists can modulate immune cell migration, potentially offering therapeutic benefits in conditions like multiple sclerosis and inflammatory bowel disease. Additionally, S1P1 activation is associated with neuroprotective effects, promoting neuronal survival and growth, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

While the precise synthesis of S1P1 Agonist III remains confidential, it typically involves advanced organic chemistry techniques. The synthesis may include:

- Starting Materials: Selection of appropriate precursors that contain necessary functional groups.

- Reagents: Use of catalysts and reagents that facilitate the desired chemical transformations.

- Purification Techniques: Employing methods such as chromatography to isolate the final product from byproducts.

Research into similar compounds suggests that optimizing these methods can lead to improved efficacy and specificity for the S1P1 receptor .

S1P1 Agonist III has potential applications in:

- Autoimmune Diseases: By modulating immune responses, it may help treat conditions like multiple sclerosis.

- Neuroprotection: Its ability to promote neuronal health could be leveraged in therapies for neurodegenerative disorders.

- Cardiovascular Health: The compound may improve vascular function and blood flow, offering potential benefits in heart failure and pulmonary arterial hypertension .

Interaction studies have demonstrated that S1P1 Agonist III binds to the S1P1 receptor similarly to sphingosine-1-phosphate. Key residues involved in this interaction include R120 and E121 on transmembrane domain 3 of the receptor. These interactions are critical for activating downstream signaling pathways associated with cell survival and immune modulation. Comparative studies with other agonists like SEW2871 indicate that while structural differences exist, they share common binding mechanisms that activate similar intracellular pathways .

Several compounds share similarities with S1P1 Agonist III, particularly in their mechanism of action or therapeutic targets. Notable examples include:

| Compound Name | Activity/Usage | Structure Characteristics |

|---|---|---|

| FTY720 | Prodrug; agonist for multiple Sphingosine-1-phosphate receptors | Phosphorylated in vivo to exert effects |

| SEW2871 | Selective agonist for Sphingosine-1-phosphate receptor | Lacks charged headgroup; tetraaromatic structure |

| KRP-203 | Prodrug; higher affinity for Sphingosine-1-phosphate receptor | Selectively targets specific receptor subtypes |

| AFD-R | Agonist; used as a chemical probe | Requires phosphorylation for activity |

S1P1 Agonist III is unique due to its oral bioavailability and specific activation profile for the Sphingosine-1-phosphate receptor subtype 1, distinguishing it from other compounds that may activate multiple receptors or require parenteral administration .

Molecular Structure and Formula (C21H16F3N3O)

Sphingosine-1-Phosphate Receptor 1 Agonist III, chemically designated as 4-methoxy-N-((2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)carbamoyl)nicotinamide, possesses the molecular formula C21H16F3N3O3 with a molecular weight of 415.37 daltons [1] [5] [6]. The compound is registered under Chemical Abstracts Service number 1324003-64-6 and carries the MDL number MFCD27991276 [6]. The structure features a nicotinamide core with a methoxy substituent at the 4-position, connected through a carbamoyl linkage to a biphenyl system bearing a trifluoromethyl group [1] [32].

The molecular architecture consists of three distinct structural domains: the 4-methoxynicotinamide moiety, the central urea linkage, and the 2-trifluoromethylbiphenyl system [30] [32]. The SMILES notation for this compound is documented as O=C(NC(C1=CN=CC=C1OC)=O)NC(C=C2)=CC(C(F)(F)F)=C2C3=CC=CC=C3 [1]. This structural arrangement represents an uncommon example of a synthetic Sphingosine-1-Phosphate Receptor 1 agonist that lacks a polar headgroup, distinguishing it from traditional sphingolipid-based receptor modulators [30] [32].

Physicochemical Parameters and Stability Profile

The compound exhibits a predicted relative density of 1.354 g/cm³ [3]. Solubility characteristics demonstrate excellent dissolution in dimethyl sulfoxide, achieving concentrations of 50 mg/mL according to Sigma-Aldrich specifications [1], while alternative sources report enhanced solubility of 62.5 mg/mL (150.47 mM) in dimethyl sulfoxide with sonication assistance [3]. The compound maintains chemical stability under proper storage conditions, with recommended storage temperatures of 2-8°C for solid forms [1] [5].

Microsomal stability studies have revealed favorable metabolic characteristics, with the compound demonstrating desirable stability profiles in liver microsome preparations [1]. The compound exhibits low clearance rates (CL = 0.11 L/h/kg) and extended mean residence time (40 hours) when administered orally, contributing to good oral bioavailability (F = 67%) in rodent models [3]. These pharmacokinetic parameters suggest inherent chemical stability that supports sustained biological activity.

Storage stability requirements include protection from light exposure and maintenance of freezing conditions for long-term preservation [1] [3]. The compound demonstrates acceptable stability when stored as a powder at -20°C for up to three years, or at 4°C for two years [5]. Solution preparations maintain stability at -80°C for one year when properly stored [3].

Spectroscopic Characteristics

High-performance liquid chromatography analysis employing ultraviolet detection at 254 nm wavelength provides reliable analytical characterization [33]. The compound exhibits characteristic retention behavior on reversed-phase C18 columns, with typical retention times ranging from 11 to 16 minutes depending on mobile phase composition [33]. Analytical methods utilizing acetonitrile/ammonium formate buffer systems (pH 4.5) in 50:50 ratios demonstrate optimal separation characteristics [33].

Mass spectrometric analysis reveals distinctive fragmentation patterns characteristic of the biphenyl-trifluoromethyl structural motif [17]. Liquid chromatography-mass spectrometry methods have been successfully employed for metabolite identification, revealing mono-oxidation pathways that produce N-oxide derivatives [17]. The parent compound and its metabolites can be differentiated through their unique mass spectral signatures and chromatographic behavior [17].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [23] [25]. The trifluoromethyl group exhibits distinctive fluorine-19 nuclear magnetic resonance signals, while the aromatic protons display characteristic chemical shifts in the 6-8 parts per million region [23]. Carbon-13 nuclear magnetic resonance spectroscopy offers direct information about the carbon skeleton, with the carbonyl carbons appearing in the characteristic 160-180 parts per million range [25].

Infrared spectroscopy reveals characteristic vibrational frequencies associated with the amide functionalities, typically appearing in the 1650-1680 cm⁻¹ region [24]. The biphenyl aromatic stretching vibrations manifest in the 1500-1600 cm⁻¹ range, while the trifluoromethyl group contributes distinctive C-F stretching modes [24].

Structure-Property Relationships

The biphenyl scaffold with trifluoromethyl substitution contributes significantly to the compound's receptor binding affinity and selectivity profile [13] [30]. Structure-activity relationship studies have demonstrated that modifications to the propionic acid chain and replacement of adjacent phenyl rings with pyridine systems can enhance pharmacokinetic properties [13]. The trifluoromethyl group at the 2-position of the biphenyl system appears critical for maintaining potent receptor agonism [30] [32].

Computational modeling studies utilizing density functional theory calculations have provided insights into the molecular conformation and electronic properties [26] [27]. Molecular dynamics simulations have revealed that the compound adopts specific binding conformations within the receptor pocket, with the trifluoromethyl group contributing to favorable hydrophobic interactions [27]. Quantitative structure-activity relationship analyses have identified key molecular descriptors that correlate with biological activity [29] [31].

The methoxy substituent on the nicotinamide ring contributes to the compound's selectivity profile and influences its pharmacokinetic behavior [30]. The central urea linkage provides conformational flexibility while maintaining the spatial arrangement necessary for receptor recognition [32]. The overall molecular topology facilitates binding to the Sphingosine-1-Phosphate Receptor 1 through a hydrophobic binding mode that differs from traditional sphingolipid agonists [30].

Analytical Methods for Characterization

High-performance liquid chromatography coupled with ultraviolet detection represents the primary analytical method for purity assessment and quantitative analysis [1] [33]. Typical analytical conditions employ C18 reversed-phase columns with gradient elution using acetonitrile and aqueous buffer systems [33]. The compound demonstrates excellent chromatographic behavior with sharp, well-resolved peaks suitable for quantitative analysis [33].

Liquid chromatography-tandem mass spectrometry methods provide enhanced specificity and sensitivity for trace-level analysis [15] [34]. These methods have been successfully applied for bioanalytical quantification in various biological matrices, with extraction methods including liquid-liquid extraction, solid-phase extraction, and protein precipitation techniques [34] [36]. The high protein binding and polar nature of related compounds necessitate careful optimization of extraction procedures [34].

| Analytical Method | Detection Wavelength/Mass | Retention Time | Mobile Phase | Column Type |

|---|---|---|---|---|

| HPLC-UV | 254 nm | 11-16 min | ACN/NH₄COOH (50:50) | C18 RP |

| LC-MS/MS | m/z 415.37 | Variable | ACN/Formic acid buffer | C18 RP |

| Radio-HPLC | Radiodetection | ~16 min | ACN/NH₄COOH | C18 RP |

Thermal analysis techniques including thermogravimetric analysis and differential thermal analysis provide valuable information about thermal stability and degradation kinetics [35]. These methods reveal decomposition temperatures and kinetic parameters essential for formulation development and stability assessment [35]. The compound exhibits characteristic thermal behavior patterns that can be used for identification and purity determination [35].